4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to influence a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(2-ethoxyphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, this compound can modulate cellular signaling pathways that depend on cyclic AMP and cyclic GMP .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE by this compound can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, leading to their accumulation and subsequent activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors that are regulated by cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. By inhibiting PDE, this compound affects the metabolic flux of cyclic AMP and cyclic GMP, leading to changes in their levels and subsequent effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules and exerts its effects at the right cellular sites .
Properties
IUPAC Name |
5-amino-3-(2-ethoxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-11-6-4-3-5-8(11)10-7-9(13)12(16)15-14-10/h3-7H,2H2,1H3,(H2,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDTLKIQFSTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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